molecular formula C14H14N4O3 B071896 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol CAS No. 164355-84-4

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol

Cat. No. B071896
M. Wt: 286.29 g/mol
InChI Key: JENTZDUNXHZRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.

Biochemical And Physiological Effects

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of potential applications in various fields. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research on 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to study its effects on specific proteins and enzymes in order to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis method for 5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol involves the reaction of 4,5-dihydro-1,2,4-oxadiazol-3-amine with 2-phenyl-2-oxoacetonitrile in the presence of a suitable oxidizing agent. The resulting product is then treated with an acid to obtain the final compound.

Scientific Research Applications

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biochemistry, it has been used as a probe to study protein-protein interactions. In pharmacology, it has been studied for its effects on the central nervous system.

properties

CAS RN

164355-84-4

Product Name

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol

InChI

InChI=1S/C14H14N4O3/c15-14-7-6-10-12(17-21-16-10)13(14,19)8-11(18(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2

InChI Key

JENTZDUNXHZRGI-UHFFFAOYSA-N

SMILES

C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NON=C41)O)N

Canonical SMILES

C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NON=C41)O)N

synonyms

8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,6-oxide(9CI)

Origin of Product

United States

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